molecular formula C11H11NO2 B1581104 3-(3,4-Dimethoxyphenyl)acrylonitrile CAS No. 6443-72-7

3-(3,4-Dimethoxyphenyl)acrylonitrile

Cat. No. B1581104
CAS RN: 6443-72-7
M. Wt: 189.21 g/mol
InChI Key: WGPTVEZJYRFEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)acrylonitrile is a chemical compound with the molecular formula C11H11NO2 . It is employed as an intermediate in the preparation of the muscle relaxant papaverin .


Synthesis Analysis

The synthesis of 3,4-dimethoxyphenyl acetonitrile involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . The method removes harmful substances such as cyanide, improves the yield, reduces the cost, and is more suitable for industrial mass production .


Molecular Structure Analysis

The molecular weight of 3-(3,4-Dimethoxyphenyl)acrylonitrile is 189.210 Da . The exact mass is 189.07900 . The molecular formula is C11H11NO2 .


Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)acrylonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .


Physical And Chemical Properties Analysis

The density of 3-(3,4-Dimethoxyphenyl)acrylonitrile is 1.101g/cm3 . The boiling point is 339.2ºC at 760mmHg . The flash point is 134.3ºC .

Scientific Research Applications

These applications highlight the compound’s diverse roles across chemistry, biology, and materials science. Researchers continue to explore its potential, and its unique properties make it an intriguing subject for further investigation . If you need more information or additional applications, feel free to ask! 😊

Safety and Hazards

3-(3,4-Dimethoxyphenyl)acrylonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . In case of contact, wash off with soap and plenty of water. If swallowed, call a poison center or doctor immediately .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPTVEZJYRFEGT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254922
Record name (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)acrylonitrile

CAS RN

37629-85-9, 6443-72-7
Record name (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37629-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)acrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037629859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6443-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(3,4-dimethoxyphenyl)acrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3,4-dimethoxyphenyl)acrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(3,4-Dimethoxyphenyl)acrylonitrile
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)acrylonitrile

Q & A

Q1: What is the significance of 3-(3,4-Dimethoxyphenyl)acrylonitrile in the synthesis of the reported antimicrobial agents?

A1: 3-(3,4-Dimethoxyphenyl)acrylonitrile, also known as 3,4-Dimethoxycinnamonitrile, plays a crucial role as a reactant in the synthesis of the key intermediate, 3-amino-9-chloro-1-(3,4-dimethoxyphenyl)-1H-benzo[h]chromene-2-carbonitrile. This intermediate is then further modified to produce the novel 12-oxa-9,11-diaza-benzo[a]anthracene and 12-chloro-14-(3,4-dimethoxyphenyl)-14H-7-oxa-4,6-diaza-benzo[a][1,2,4]triazolo[h]anthracene derivatives, which exhibit promising antimicrobial activity []. Essentially, 3-(3,4-Dimethoxyphenyl)acrylonitrile contributes the structural backbone upon which the final bioactive molecules are built.

Q2: What is the reaction mechanism by which 3-(3,4-Dimethoxyphenyl)acrylonitrile reacts with 4-chloro-1-naphthol?

A2: While the paper doesn't explicitly detail the mechanism, it states that the reaction between 3-(3,4-Dimethoxyphenyl)acrylonitrile and 4-chloro-1-naphthol occurs in an ethanolic piperidine solution []. This suggests a condensation reaction, likely involving the nucleophilic attack of the 4-chloro-1-naphthol on the electrophilic β-carbon of the acrylonitrile moiety in 3-(3,4-Dimethoxyphenyl)acrylonitrile, facilitated by the basic piperidine catalyst. Further research could elucidate the precise mechanistic steps and intermediates involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.